Corrosion Inhibition Efficiency: Unsubstituted vs. Dimethyl-Substituted Pyrimidine-Thiol on Mild Steel
Electrochemical polarization measurements on mild steel in 1.0 M HCl demonstrate a 10-fold superiority for unsubstituted 2-mercaptopyrimidine hydrochloride (CAS 41041-19-4) over the 4,6-dimethyl analog. At 0.5 mM concentration, the target compound achieves 99.1% inhibition efficiency (IE), whereas 4,6-dimethyl-2-mercaptopyrimidine hydrochloride yields only 9.9% IE under identical conditions [1]. The superior performance is attributed to a favorable flat adsorption geometry enabled by the unsubstituted ring, as validated by quantum chemical calculations and molecular dynamics simulations [2].
| Evidence Dimension | Corrosion inhibition efficiency (IE%) on cold rolled steel in 1.0 M HCl |
|---|---|
| Target Compound Data | 99.1% at 0.5 mM |
| Comparator Or Baseline | 4,6-dimethyl-2-mercaptopyrimidine hydrochloride: 9.9% at 0.5 mM |
| Quantified Difference | 10.0-fold (89.2 percentage-point gap) |
| Conditions | Potentiodynamic polarization, 1.0 M HCl, 25°C, 30 min immersion |
Why This Matters
Procurement decisions for corrosion inhibitor applications must prioritize unsubstituted over dimethyl-substituted pyrimidine-thiols to avoid severe performance degradation.
- [1] Liao, L. L., Mo, S., Lei, J. L., Luo, H. Q., & Li, N. B. (2016). Comparison of inhibition performance of 2-mercaptopyrimidine and 2-mercapto-4-methylpyrimidine for mild steel in HCl solution. Corrosion Science, 113, 91–104. View Source
- [2] Khadiri, A., Touhami, M. E., & Berrada, M. (2024). Inhibition Effect of Pyrimidine Derivatives on the Corrosion of Steel in Hydrochloric Acid Solution: A Comparative Study. Journal of Molecular Liquids, 390, 122911. View Source
